Lenalidomide-C6-Br

PROTAC linker SAR EGFR degradation C797S mutation

Lenalidomide-C6-Br (CAS 2580970-60-9, MW 450.33 g/mol, C20H24BrN3O4) is a heterobifunctional building block in which the immunomodulatory drug lenalidomide—a cereblon (CRBN) E3 ubiquitin ligase ligand—is covalently conjugated via a six-carbon alkyl linker to a terminal bromine atom. The compound serves as a pre-assembled E3 ligase ligand-linker conjugate specifically designed for the final-step synthesis of proteolysis-targeting chimeras (PROTACs), most notably the orally active PROTAC EGFR degrader 9 (HY-161536).

Molecular Formula C20H24BrN3O4
Molecular Weight 450.3 g/mol
Cat. No. B15619967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-C6-Br
Molecular FormulaC20H24BrN3O4
Molecular Weight450.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H24BrN3O4/c21-11-4-2-1-3-8-17(25)22-15-7-5-6-13-14(15)12-24(20(13)28)16-9-10-18(26)23-19(16)27/h5-7,16H,1-4,8-12H2,(H,22,25)(H,23,26,27)
InChIKeyFSWUZUYVRZSKKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide-C6-Br: A Cereblon-Recruiting E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis


Lenalidomide-C6-Br (CAS 2580970-60-9, MW 450.33 g/mol, C20H24BrN3O4) is a heterobifunctional building block in which the immunomodulatory drug lenalidomide—a cereblon (CRBN) E3 ubiquitin ligase ligand—is covalently conjugated via a six-carbon alkyl linker to a terminal bromine atom . The compound serves as a pre-assembled E3 ligase ligand-linker conjugate specifically designed for the final-step synthesis of proteolysis-targeting chimeras (PROTACs), most notably the orally active PROTAC EGFR degrader 9 (HY-161536) . The C6 alkyl linker positions the terminal alkyl bromide as a reactive electrophilic handle for conjugation to a target-protein warhead, while the lenalidomide moiety binds CRBN to recruit the CRL4^CRBN E3 ubiquitin ligase complex, enabling ubiquitin-proteasome-dependent degradation of the protein of interest .

Why Generic Substitution of Lenalidomide-C6-Br with Other Lenalidomide-Linker Conjugates Is Not Advisable


Lenalidomide-C6-Br occupies a unique position within the family of lenalidomide-based E3 ligase ligand-linker conjugates: its six-carbon alkyl linker length, terminal bromine leaving group, and attachment at the 6-position of the lenalidomide isoindolinone ring jointly determine the degradation potency, neosubstrate selectivity, and synthetic tractability of the final PROTAC [1]. Substituting a C4 linker (e.g., Lenalidomide-CO-C4-Br) or a PEG-based linker (e.g., Lenalidomide-PEG3-iodine) alters ternary complex geometry and ubiquitin transfer efficiency, often producing orders-of-magnitude shifts in DC50 [2]. Replacing the bromide with an amine (Lenalidomide-C6-NH2) or carboxylic acid (Lenalidomide-C6-acid) changes the coupling chemistry entirely, requiring different warhead functionalization strategies and potentially introducing linker lengths that are suboptimal for degradation [3]. The evidence below demonstrates that even seemingly minor structural variations yield measurably inferior degradation performance.

Quantitative Differentiation Evidence for Lenalidomide-C6-Br: Head-to-Head Linker SAR, Degradation Selectivity, and Synthetic Utility


C6 Linker Length is Optimal for EGFR Degradation Potency: Direct Comparison of C1–C15 Linkers in the Same Study

In the J Med Chem 2024 study by Zhu et al., a systematic series of lenalidomide-based PROTACs with varying alkyl linker lengths (compounds C1–C15) were synthesized and evaluated for EGFR L858R/T790M/C797S degradation in H1975-TM cells [1]. Compound C6, which bears a seven-atom linear chain (C6 alkyl linker plus amide connection) derived from Lenalidomide-C6-Br, exhibited the highest degradation activity with a DC50 of 10.2 ± 4.8 nM [1][2]. Shorter linkers (C1–C5) and longer linkers (C7–C10) all produced inferior DC50 values. Replacing the amine-amide connectivity of C6 with a bis-amide linkage (C11–C15) substantially reduced degradation activity. Substituting the pure carbon chain with a PEG linker (C16) yielded activity below that of C6 [2]. This establishes the C6 alkyl linker with terminal bromide as the empirically optimal building block for targeting the C797S-mutant EGFR degradation space.

PROTAC linker SAR EGFR degradation C797S mutation DC50 optimization

PROTAC Synthesized from Lenalidomide-C6-Br Achieves >29-Fold Mutant-Selective EGFR Degradation over Wild-Type

PROTAC EGFR degrader 9 (Compound C6), assembled using Lenalidomide-C6-Br as the E3 ligase ligand-linker building block, demonstrates potent degradation of multiple drug-resistant EGFR mutants while sparing wild-type EGFR . The DC50 values measured were: EGFR L858R/T790M/C797S = 10.2 nM; EGFR Del19/T790M/C797S = 36.5 nM; EGFR L858R/T790M = 88.5 nM; EGFR Del19 = 75.4 nM; and EGFR WT >300 nM [1]. The >29-fold selectivity window between the primary resistance mutant (L858R/T790M/C797S) and wild-type EGFR is a direct consequence of the ternary complex geometry enabled by the C6 linker length and the 6-position attachment vector inherent to the Lenalidomide-C6-Br scaffold [2]. In contrast, PROTACs built with non-optimal linker lengths (e.g., C4 or PEG-based linkers) exhibit reduced degradation potency and altered selectivity profiles as demonstrated in the C1–C15 SAR series [2].

Mutant-selective degradation EGFR WT sparing Therapeutic window PROTAC selectivity

Terminal Alkyl Bromide Enables Versatile, High-Yielding Final-Step Conjugation Chemistry

The terminal alkyl bromide of Lenalidomide-C6-Br serves as a versatile electrophile for final-step PROTAC assembly via nucleophilic substitution (SN2) with amine-functionalized warheads or via palladium-catalyzed Buchwald-Hartwig amination with aryl amines [1]. Hayhow et al. (2020, Chemistry—A European Journal) demonstrated that lenalidomide-derived aryl bromides can be diversified using an optimized Buchwald-Hartwig protocol developed through high-throughput experimentation (HTE), enabling access to cereblon-based bifunctional PROTACs with reduced step count and improved yields compared to traditional multi-step linker attachment strategies [1][2]. In contrast, Lenalidomide-C6-NH2 (amine-terminated) requires coupling to carboxylic acid-functionalized warheads, and Lenalidomide-C6-acid requires amine-functionalized warheads, each imposing different synthetic constraints on warhead design. The bromine leaving group provides unmatched versatility for both SN2 and metal-catalyzed cross-coupling approaches, allowing a single building block to serve diverse warhead chemistries [1].

PROTAC synthesis Buchwald-Hartwig amination Alkyl bromide reactivity Cross-coupling

6-Position Attachment Vector on Lenalidomide Controls Neosubstrate Selectivity—A Key Design Feature Absent in 4-Position or 5-Position Analogs

The attachment of the C6 linker at the 6-position of the lenalidomide isoindolinone ring is not an arbitrary choice—it is a critical determinant of neosubstrate degradation selectivity. Yamanaka et al. (Nature Communications, 2023) demonstrated that 6-position modifications of lenalidomide are essential for controlling which neosubstrates are degraded by the CRL4^CRBN complex [1]. PROTACs built from 6-position-modified lenalidomides (analogous to the Lenalidomide-C6-Br scaffold) selectively degrade BET proteins while maintaining the neosubstrate degradation profile determined by the 6-position substituent [1]. In contrast, C4-position attachment (as in Lenalidomide-C4-NH2-derived PROTACs) or C5-position attachment (as in Lenalidomide-5-Br) produces different exit vectors from the CRBN binding pocket, altering ternary complex geometry and resulting in distinct neosubstrate degradation profiles [1][2]. The 6-fluoro lenalidomide derivative showed stronger anti-proliferative effects on multiple myeloma and 5q MDS cell lines than lenalidomide itself, underscoring the functional significance of the 6-position [1].

Neosubstrate selectivity 6-position modification Targeted protein degradation IKZF1/3 degradation

PROTAC EGFR Degrader 9 Demonstrates Oral In Vivo Efficacy—Validating the Drug-like Properties of the C6-Br Scaffold

The ultimate validation of a PROTAC building block is the in vivo performance of the resulting degrader. PROTAC EGFR degrader 9, synthesized from Lenalidomide-C6-Br, demonstrated significant oral in vivo efficacy in the H1975-TM xenograft tumor model . Oral administration at 25–100 mg/kg once daily for 31 days significantly reduced EGFR protein levels in tumor tissue, inhibited EGFR phosphorylation, and blocked downstream signaling pathway activation . The compound exhibited an IC50 of 10.3 nM against H1975-TM cells, consistent with its DC50 of 10.2 nM [1]. This oral activity distinguishes PROTAC EGFR degrader 9 from many earlier-generation EGFR PROTACs that lacked oral bioavailability, and directly reflects the drug-like physicochemical properties conferred by the C6 alkyl linker (MW of final PROTAC: 899.98 g/mol) .

Oral bioavailability In vivo efficacy Xenograft model EGFR degradation

Verified Application Scenarios for Lenalidomide-C6-Br in Targeted Protein Degradation Research and Development


Synthesis of Mutant-Selective EGFR PROTACs Targeting Osimertinib-Resistant C797S Mutation

Lenalidomide-C6-Br is the validated building block for synthesizing PROTAC EGFR degrader 9, which achieves a DC50 of 10.2 nM against EGFR L858R/T790M/C797S—the clinically relevant triple mutant that confers resistance to the third-generation TKI osimertinib [1]. The C6 linker length was empirically identified as optimal from a systematic SAR series (C1–C15) evaluated in H1975-TM cells [1]. Researchers developing degraders for C797S-driven resistance should prioritize this building block to access the linker geometry that has been proven to yield the highest degradation potency in published studies [1].

PROTAC Library Construction Using a Single Versatile CRBN Ligand-Linker Conjugate

The terminal alkyl bromide of Lenalidomide-C6-Br is compatible with both SN2 coupling to aliphatic amines and palladium-catalyzed Buchwald-Hartwig amination with aryl amines, as optimized through high-throughput experimentation [2]. This dual reactivity allows a single building block to diversify into PROTAC libraries targeting a broad range of protein targets without requiring different linker-terminated CRBN conjugates for different warhead chemistries. The HTE-optimized protocol (Hayhow et al., 2020) provides a validated, high-yielding synthetic route that reduces step count compared to sequential linker attachment strategies [2].

Development of Orally Bioavailable CRBN-Recruiting Degraders

PROTAC EGFR degrader 9, synthesized from Lenalidomide-C6-Br, exhibits oral bioavailability with pharmacokinetic parameters Cmax = 57.8 ng/mL, AUC = 750 h*ng/mL, and t1/2 = 10.9 h, enabling once-daily oral dosing in xenograft models . Teams pursuing orally active CRBN-based degraders can leverage this building block with confidence that the C6 alkyl linker does not introduce insurmountable PK liabilities, in contrast to PEG-based or longer alkyl linkers that may compromise membrane permeability or metabolic stability .

Neosubstrate-Selective Degrader Design Using the 6-Position Exit Vector

The 6-position attachment on the lenalidomide isoindolinone ring—the attachment point used in Lenalidomide-C6-Br—has been demonstrated in Nature Communications (2023) to be essential for controlling neosubstrate degradation selectivity [3]. PROTACs built from 6-position-modified lenalidomides selectively degrade target proteins while maintaining a defined neosubstrate degradation profile (IKZF1, IKZF3, CK1α) that is associated with anti-cancer activity in multiple myeloma and 5q MDS models [3]. This scenario is particularly relevant for teams building degraders where predictable neosubstrate selectivity is a critical safety requirement [3].

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